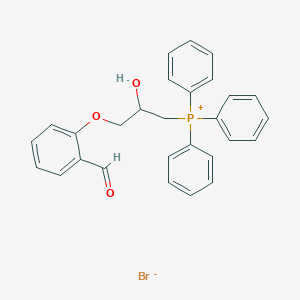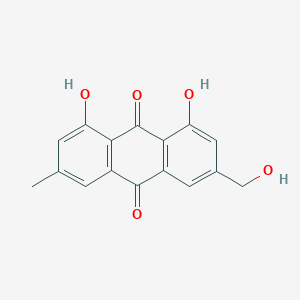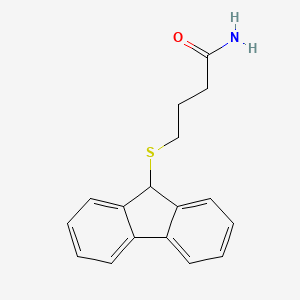
Butanamide, 4-(9H-fluoren-9-ylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((9H-Fluoren-9-yl)thio)butanamide is an organic compound that features a fluorenyl group attached to a butanamide moiety via a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9H-Fluoren-9-yl)thio)butanamide typically involves the following steps:
Formation of Fluorenyl Thiol: The initial step involves the preparation of 9H-fluoren-9-thiol from 9H-fluorene. This can be achieved through a thiolation reaction using reagents such as thiourea and hydrogen peroxide under acidic conditions.
Coupling Reaction: The fluorenyl thiol is then coupled with a butanoyl chloride derivative in the presence of a base such as triethylamine to form the desired 4-((9H-Fluoren-9-yl)thio)butanamide.
Industrial Production Methods
In an industrial setting, the production of 4-((9H-Fluoren-9-yl)thio)butanamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-((9H-Fluoren-9-yl)thio)butanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
4-((9H-Fluoren-9-yl)thio)butanamide has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Medicinal Chemistry: The compound’s structural features allow it to be explored as a potential drug candidate or as a probe in biochemical studies.
Mécanisme D'action
The mechanism of action of 4-((9H-Fluoren-9-yl)thio)butanamide involves its interaction with specific molecular targets, depending on its application. For instance, in organic electronics, the compound’s conjugated system facilitates charge transport. In medicinal chemistry, it may interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: This compound also contains a fluorenyl group and exhibits aggregation-induced emission properties.
9,9-Bis(4-hydroxyphenyl)fluorene: Known for its use in the production of high-performance polymers and resins.
Uniqueness
4-((9H-Fluoren-9-yl)thio)butanamide is unique due to its specific combination of a fluorenyl group and a butanamide moiety linked via a sulfur atom. This structure imparts distinct electronic and steric properties, making it versatile for various applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
374722-01-7 |
|---|---|
Formule moléculaire |
C17H17NOS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-(9H-fluoren-9-ylsulfanyl)butanamide |
InChI |
InChI=1S/C17H17NOS/c18-16(19)10-5-11-20-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9,17H,5,10-11H2,(H2,18,19) |
Clé InChI |
CGHUYCYKPAFFAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)SCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


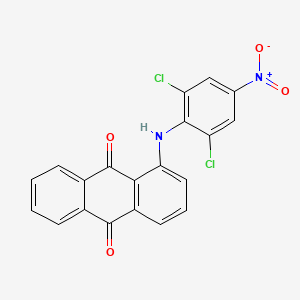


![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)

![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)
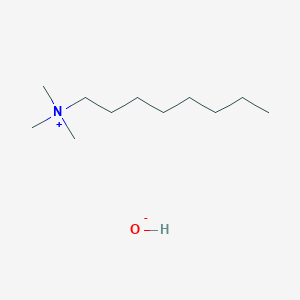
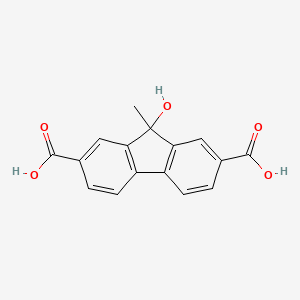
![benzhydryl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13144280.png)
![4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)
